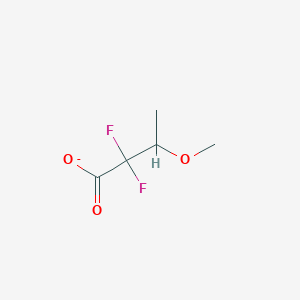

2,2-Difluoro-3-methoxybutanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7F2O3- |

|---|---|

Molecular Weight |

153.10 g/mol |

IUPAC Name |

2,2-difluoro-3-methoxybutanoate |

InChI |

InChI=1S/C5H8F2O3/c1-3(10-2)5(6,7)4(8)9/h3H,1-2H3,(H,8,9)/p-1 |

InChI Key |

ATORRMAULPEVBP-UHFFFAOYSA-M |

Canonical SMILES |

CC(C(C(=O)[O-])(F)F)OC |

Origin of Product |

United States |

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The strategic incorporation of fluorine into organic molecules has become a powerful tool in modern chemistry, primarily due to the distinctive properties of the carbon-fluorine (C-F) bond. wikipedia.org This bond is the strongest in organic chemistry, contributing to the exceptional thermal and chemical stability of fluorinated compounds. wikipedia.orgalfa-chemistry.com The high electronegativity of fluorine also significantly alters the electronic properties of a molecule, influencing its reactivity, acidity, and intermolecular interactions. wikipedia.org

These unique characteristics have led to the widespread application of fluorinated compounds in various fields:

Pharmaceuticals and Agrochemicals: It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds. alfa-chemistry.com The introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins. nih.govacs.orgresearchgate.net The difluoromethyl group (CHF2), in particular, is considered a valuable bioisostere for alcohols and thiols, capable of forming hydrogen bonds and participating in molecular recognition processes. nih.gov

Materials Science: The stability and unique surface properties of fluorinated compounds make them ideal for creating advanced materials. alfa-chemistry.com Fluoropolymers, for instance, are known for their high thermal stability and are used in a variety of applications, from non-stick coatings to components in electrochemical devices. acs.org

Transition Metal Chemistry: Fluorinated ligands are utilized in organometallic and coordination chemistry to tune the electronic and steric properties of metal complexes. The presence of fluorine also facilitates reaction monitoring through 19F NMR spectroscopy. alfa-chemistry.com

The growing importance of fluorinated compounds has spurred the development of novel synthetic methods to introduce fluorine and fluoroalkyl groups into organic molecules with high precision and efficiency. nih.govrsc.org

Historical Development of Research on Difluorinated Esters

The synthesis of compounds containing a geminal difluoro group (CF2) has been a long-standing area of interest. Early methods for creating difluorinated compounds often involved harsh reaction conditions, such as the use of strong acids and oxidants, which limited their applicability to a narrow range of substrates. rsc.org A common historical approach involved the difluorination of carbonyl compounds. rsc.orgacs.org

The development of milder and more functional group-tolerant methods has been a significant focus of modern synthetic chemistry. This has led to the exploration of various synthetic strategies, including:

Deoxofluorination: This method involves the conversion of a carbonyl group to a difluoromethylene group.

From Fluorinated Building Blocks: Utilizing readily available fluorinated starting materials has become a popular and efficient strategy.

Electrophilic and Nucleophilic Fluorination: The development of new fluorinating agents has expanded the scope of these reactions. wikipedia.org

Research into difluorinated esters, specifically, has benefited from these advancements. The ability to synthesize α,α-difluoro esters has opened up avenues for creating a variety of more complex fluorinated molecules. These esters serve as versatile intermediates in organic synthesis.

Computational and Theoretical Studies on 2,2 Difluoro 3 Methoxybutanoate

Reaction Mechanism Modeling

Computational modeling of reaction mechanisms provides a step-by-step understanding of how reactants are converted into products. This involves the characterization of the potential energy surface, identifying stable molecules (reactants, products, and intermediates) and the high-energy transition states that connect them.

Characterization of Transition States and Intermediates

The elucidation of a reaction pathway hinges on the successful identification and characterization of its transition states (TS) and any intermediates. Transition states represent the highest energy point along the reaction coordinate, a fleeting arrangement of atoms that is critical in determining the reaction rate. Intermediates, on the other hand, are transient species that exist in a local energy minimum between two transition states.

In the context of other complex reactions, such as the formation of fused heterocyles, computational studies have been crucial in identifying intermediates that dictate the stereoselectivity of the reaction. mdpi.com For example, the formation and subsequent intramolecular cyclization of azirines have been shown to proceed through specific intermediates, with their stability and structure influencing the final product distribution. mdpi.com

Calculation of Activation and Reaction Energy Barriers

Once the reactants, products, transition states, and intermediates have been computationally identified and their geometries optimized, the next step is to calculate the energies associated with the reaction pathway. The activation energy (Ea) is the energy difference between the reactants and the transition state, and it is a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction. The reaction energy (ΔEr) is the energy difference between the reactants and the products, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy).

These energy barriers can be calculated using various quantum mechanical methods. The choice of method and basis set is crucial for obtaining accurate results that correlate well with experimental data. For instance, studies on the reactivity of other carbonyl compounds have utilized computational methods to determine rate coefficients for their reactions with atmospheric radicals, providing valuable kinetic data. chemrxiv.org While specific activation and reaction energy data for 2,2-Difluoro-3-methoxybutanoate are not published, the established computational methodologies could be readily applied to predict its reactivity in various chemical transformations.

Theoretical Structure-Reactivity Relationship (SAR) Studies

Theoretical Structure-Reactivity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a molecule and its reactivity. By systematically modifying the structure and computationally evaluating the effect on reactivity, researchers can gain insights into the key molecular features that govern a particular chemical transformation.

In silico Exploration of Structural Modifications and Their Impact on Reactivity

In silico SAR studies involve the computational design of a library of derivatives of a parent molecule, in this case, this compound. These modifications could include altering the ester group, changing the position or number of fluorine atoms, or introducing other functional groups. For each derivative, quantum mechanical calculations can be performed to determine descriptors related to reactivity, such as atomic charges, bond orders, and frontier molecular orbital energies (HOMO and LUMO).

By analyzing the trends in these descriptors across the library of compounds, it is possible to understand how specific structural changes influence reactivity. For example, the introduction of additional electron-withdrawing groups might be predicted to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the introduction of bulky substituents near the reaction center could decrease reactivity due to steric hindrance. While specific SAR studies on this compound are not available, similar in silico approaches have been successfully applied to understand the structure-activity relationships of various organic molecules, including those with biological activity. nih.govmdpi.com

Computational Screening Methodologies for Derivative Design

Building upon SAR studies, computational screening methodologies allow for the rapid in silico evaluation of a large number of potential derivatives for a specific application. These methods employ less computationally expensive models, often based on quantitative structure-activity relationship (QSAR) models, to predict the desired property (e.g., enhanced reactivity, specific biological activity) of new, untested compounds.

For the design of this compound derivatives, a computational screening workflow could be established. Initially, a diverse virtual library of derivatives would be generated. Then, a set of molecular descriptors would be calculated for each molecule. These descriptors can range from simple constitutional parameters to more complex quantum mechanical properties. Using a previously established SAR or a newly developed QSAR model, the desired property of each derivative can be predicted. This allows for the prioritization of a smaller, more manageable set of candidate molecules for synthesis and experimental testing. Such computational screening approaches have become an integral part of modern drug discovery and materials science, significantly accelerating the development of new chemical entities. rasayanjournal.co.in

Advanced Analytical Methodologies for Research on 2,2 Difluoro 3 Methoxybutanoate

Spectroscopic Techniques for Mechanistic Elucidation and Structural Characterization

Spectroscopic methods are indispensable for confirming the molecular structure of 2,2-Difluoro-3-methoxybutanoate and for studying the mechanisms of reactions in which it is involved.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques, including two-dimensional (2D) NMR and variable temperature (VT) NMR, would be crucial for the unambiguous structural assignment of this compound.

¹H NMR: Would be used to identify the number of unique proton environments, their multiplicity (splitting patterns), and integration (proton count).

¹³C NMR: Would reveal the number of unique carbon environments. The carbons bonded to fluorine would show characteristic splitting patterns (C-F coupling).

¹⁹F NMR: This is a key technique for fluorinated compounds, providing information on the fluorine environments and their coupling to nearby protons.

Variable Temperature (VT) NMR: This could be employed to study conformational dynamics or to monitor the progress of a reaction involving this compound, providing insight into reaction kinetics and intermediates.

Hypothetical ¹H NMR Data for an Ethyl Ester of this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| O-CH ₃ | 3.40 | s | N/A |

| CH ₃-CH | 1.35 | d | 6.8 Hz |

| CH₃-CH | 4.10 | q | 6.8 Hz |

| O-CH ₂-CH₃ | 4.30 | q | 7.1 Hz |

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of this compound, allowing for the determination of its elemental composition with high accuracy. This is critical for confirming the identity of a newly synthesized compound. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) would be employed. During a reaction, HRMS can be used to monitor the consumption of starting materials and the formation of products and byproducts in real-time.

Hypothetical HRMS Data for Methyl this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 155.0619 |

Infrared and Raman Spectroscopy for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. For this compound, these techniques would be particularly useful for confirming the presence of the ester carbonyl group (C=O) and the C-F bonds. During a chemical transformation, such as the hydrolysis of the ester, IR spectroscopy could monitor the disappearance of the ester C=O stretch and the appearance of a broad O-H stretch from the resulting carboxylic acid.

Hypothetical IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (ester) | 1750-1770 |

| C-F | 1100-1350 |

Chromatographic Methods for Purity and Isomeric Analysis

Chromatography is essential for separating this compound from reaction mixtures and for analyzing its stereochemical purity.

Chiral Chromatography for Enantiomeric Excess Determination

Since the carbon at the 3-position is a stereocenter, this compound can exist as a pair of enantiomers ((3R) and (3S)). Chiral chromatography, using a chiral stationary phase (CSP), would be the definitive method to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. This is critical in asymmetric synthesis where the goal is to produce one enantiomer selectively. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be equipped with chiral columns for this purpose.

Preparative Chromatography for Isomer Separation

If a reaction produces a mixture of enantiomers, preparative chiral chromatography can be used to separate and isolate them on a larger scale than analytical chromatography. This allows for the collection of each pure enantiomer for further study or use. The conditions (column, mobile phase, flow rate) would be optimized at an analytical scale before being scaled up to a preparative system.

X-ray Crystallography for Absolute Stereochemistry Determination (of crystalline derivatives or complexes)

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with significant implications in fields such as pharmaceuticals and materials science. While various spectroscopic methods exist, single-crystal X-ray diffraction (XRD) stands as the most definitive technique for unambiguously assigning the three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov For a non-crystalline compound like this compound, this technique can be applied to a suitable crystalline derivative.

The principle behind using X-ray crystallography for absolute stereochemistry determination lies in the phenomenon of anomalous dispersion (or resonant scattering). thieme-connect.de When X-rays interact with electrons of an atom, a phase shift occurs. For chiral molecules, the diffraction pattern is not perfectly centrosymmetric, meaning the intensity of a reflection (hkl) is not identical to its inverse (-h-k-l), a difference known as the Bijvoet pair. thieme-connect.de The ability to measure these small differences allows for the determination of the absolute structure of the crystal, and by extension, the absolute configuration of the molecule it comprises.

To apply this method to this compound, it would first need to be converted into a crystalline derivative. This could be achieved by reacting it with a chiral resolving agent or by forming a crystalline complex. The presence of heavier atoms in the derivative can enhance the anomalous scattering effect, making the determination more reliable. nih.gov However, with modern diffractometers and the use of copper radiation (Cu Kα), it is often possible to determine the absolute configuration of light-atom structures (containing C, H, O, N, and F) with high confidence. nih.gov

The quality of the absolute structure determination is often assessed by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and 1 for the inverted structure. nih.gov A successful crystallographic analysis would provide precise data on bond lengths, bond angles, and torsional angles, offering a complete and unambiguous picture of the molecule's stereochemistry.

Illustrative Data for a Chiral Fluorinated Compound Derivative:

While specific crystallographic data for a derivative of this compound is not publicly available, the following table illustrates typical data obtained from an X-ray crystallographic analysis of a chiral organic molecule.

| Crystallographic Parameter | Illustrative Value |

| Chemical Formula | C₁₀H₁₂F₂O₄ |

| Formula Weight | 234.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.567(2) |

| b (Å) | 6.432(1) |

| c (Å) | 10.123(3) |

| β (°) | 105.45(1) |

| Volume (ų) | 537.8(2) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.448 |

| Flack Parameter | 0.05(7) |

This is a hypothetical data table for illustrative purposes.

In Situ Monitoring Techniques for Real-Time Reaction Analysis

The synthesis of specialty chemicals like this compound often involves multi-step processes where precise control over reaction conditions is crucial for maximizing yield and minimizing impurities. In situ monitoring techniques provide a powerful means to track the progress of a chemical reaction in real-time, without the need for sampling and offline analysis. rsc.org Among these, Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for monitoring reactions in solution. allfordrugs.comresearchgate.net

The application of in situ FTIR for monitoring the synthesis of this compound would involve inserting a probe directly into the reaction vessel. This probe, typically an Attenuated Total Reflectance (ATR) probe, allows for the continuous collection of infrared spectra of the reaction mixture. By tracking the changes in the intensity of specific infrared absorption bands over time, one can monitor the consumption of reactants and the formation of the product.

For instance, in a potential synthesis of this compound via the esterification of 2,2-difluoro-3-methoxybutanoic acid, one could monitor the decrease in the broad O-H stretching band of the carboxylic acid (around 3000 cm⁻¹) and the concomitant increase in the C-O stretching band of the ester product (around 1200-1100 cm⁻¹). Similarly, the characteristic carbonyl (C=O) stretching frequency of the starting carboxylic acid (e.g., ~1710 cm⁻¹) would shift to that of the ester (e.g., ~1740 cm⁻¹). allfordrugs.com

This real-time data allows for the precise determination of reaction kinetics, identification of reaction intermediates, and confirmation of the reaction endpoint. rsc.org This level of process understanding is invaluable for optimizing reaction conditions such as temperature, catalyst loading, and reaction time, ultimately leading to a more efficient and reproducible synthesis.

Illustrative Data for In Situ FTIR Monitoring of an Esterification Reaction:

The following table illustrates the expected changes in key infrared absorption bands during the synthesis of this compound.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Change During Reaction |

| Carboxylic Acid (Reactant) | O-H Stretch | ~3000 | Decrease |

| Carboxylic Acid (Reactant) | C=O Stretch | ~1710 | Decrease |

| Ester (Product) | C=O Stretch | ~1740 | Increase |

| Ester (Product) | C-O Stretch | ~1200 | Increase |

This is a hypothetical data table for illustrative purposes.

Derivatives and Analogues of 2,2 Difluoro 3 Methoxybutanoate

Synthesis of Structurally Modified Analogues

The synthesis of analogues of 2,2-difluoro-3-methoxybutanoate can be approached through several strategic pathways, often starting from a common intermediate. A key precursor is the corresponding β-hydroxy ester, which can be synthesized via methods like the Reformatsky reaction. acs.orgbyjus.combeilstein-journals.orgnih.govlibretexts.org This reaction, which involves the condensation of an α-haloester with a carbonyl compound in the presence of zinc, is a powerful tool for creating the α,α-difluoro-β-hydroxy ester scaffold. byjus.com

For instance, the reaction of ethyl bromodifluoroacetate with acetaldehyde (B116499) in the presence of activated zinc would yield ethyl 2,2-difluoro-3-hydroxybutanoate. This versatile intermediate can then be subjected to various transformations to generate the desired analogues.

The methoxy (B1213986) group at the C-3 position can be readily replaced with a variety of other alkoxy groups through reactions such as the Williamson ether synthesis. masterorganicchemistry.comvaia.comlibretexts.org This classic ether synthesis involves the deprotonation of the C-3 hydroxyl group of a precursor like ethyl 2,2-difluoro-3-hydroxybutanoate with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. masterorganicchemistry.com

This methodology allows for the introduction of a wide range of alkyl and substituted alkyl groups, thereby modulating the steric and electronic properties of the molecule.

Table 1: Synthesis of 2,2-Difluoro-3-alkoxybutanoate Analogues via Williamson Ether Synthesis

| Entry | Alkyl Halide | Base | Solvent | Product |

| 1 | Ethyl iodide | NaH | THF | Ethyl 2,2-difluoro-3-ethoxybutanoate |

| 2 | Isopropyl bromide | NaH | THF | Ethyl 2,2-difluoro-3-isopropoxybutanoate |

| 3 | Benzyl bromide | NaH | DMF | Ethyl 2,2-difluoro-3-(benzyloxy)butanoate |

This table presents plausible synthetic routes based on the principles of the Williamson ether synthesis.

Chain extension can be accomplished through multi-step sequences. For instance, reduction of the ester functionality to a primary alcohol, followed by conversion to a leaving group (e.g., tosylate or halide), and subsequent displacement with a cyanide anion would provide a nitrile. Hydrolysis of the nitrile would then yield a carboxylic acid with an extended carbon chain.

The introduction of new functional groups can impart novel chemical properties and potential biological activities. The ester group of this compound can be converted into other functionalities. For example, direct amidation with an amine can yield the corresponding amide. libretexts.org Alternatively, hydrolysis of the ester to the carboxylic acid provides a key intermediate for a variety of transformations. libretexts.org This carboxylic acid can then be coupled with amines using standard peptide coupling reagents (e.g., DCC, EDC) to form amides. libretexts.org

Furthermore, the butanoate backbone can be functionalized. For instance, the synthesis of a 5-amino-substituted analogue could be envisioned through a multi-step sequence starting from a suitable precursor. nih.govlibretexts.orgresearchgate.net

Table 2: Synthesis of Analogues with Additional Functionalities

| Precursor | Reagents | Product |

| Ethyl this compound | 1. NaOH, H₂O/EtOH2. SOCl₂3. Methylamine | 2,2-Difluoro-3-methoxy-N-methylbutanamide |

| Ethyl this compound | 1. LiAlH₄2. PBr₃3. NaCN4. H₃O⁺, heat | 3,3-Difluoro-4-methoxypentanoic acid |

This table illustrates hypothetical synthetic transformations based on standard organic chemistry reactions.

Comparative Reactivity and Stereochemical Studies of Analogues

The reactivity of these analogues is largely dictated by the presence of the gem-difluoro group and the nature of the ester and ether functionalities. The electron-withdrawing nature of the two fluorine atoms increases the electrophilicity of the carbonyl carbon in the ester group, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart. nih.govlibretexts.org However, the reactivity is generally lower than that of acid chlorides or anhydrides. libretexts.org

Hydrolysis of the ester group to a carboxylic acid is a common reaction, typically carried out under basic conditions. libretexts.org The rate of this hydrolysis will be influenced by the steric bulk of the alkoxy group at C-3 and the ester group itself.

Stereochemistry is a critical aspect of these molecules, as the C-3 position is a chiral center. The initial Reformatsky reaction, if carried out with a prochiral aldehyde, will generate a racemic mixture of the β-hydroxy ester. Enantioselective versions of the Reformatsky reaction, often employing chiral ligands, can be utilized to produce enantioenriched products. acs.orgbeilstein-journals.org The stereochemical outcome of subsequent reactions will depend on whether the chiral center is involved. For example, Williamson ether synthesis at the C-3 hydroxyl group should proceed with retention of configuration if the alcohol is not activated in a way that leads to racemization.

Investigation of Fluorine Isosteres and Bioisosteric Replacements in Related Systems

In the context of drug design and materials science, the concept of isosteric and bioisosteric replacement is a powerful strategy for modulating molecular properties while retaining or enhancing desired functions. rsc.org

A notable bioisosteric replacement for a methoxy group is the difluoroethyl group. cas.cnnih.govresearchgate.net This substitution can offer improved metabolic stability while mimicking some of the steric and electronic properties of the methoxy group. cas.cnnih.gov

The ester functionality itself is often a target for bioisosteric replacement due to its susceptibility to hydrolysis by esterases in biological systems. nih.govacs.org A common and well-studied class of ester bioisosteres are the 1,2,4- and 1,3,4-oxadiazoles. nih.govacs.orgresearchgate.netnih.govnih.govnih.govresearchgate.netrsc.orgcambridgemedchemconsulting.com These five-membered heterocyclic rings are generally more stable to hydrolysis and can mimic the hydrogen bonding acceptor properties of the ester carbonyl oxygen. researchgate.netresearchgate.net The synthesis of such an analogue of this compound would involve the conversion of the ester to the corresponding carboxylic acid, followed by reaction with a suitable amidoxime (B1450833) to form the 1,2,4-oxadiazole, or with a hydrazine (B178648) and subsequent cyclization to form the 1,3,4-oxadiazole.

Table 3: Common Bioisosteric Replacements

| Original Functional Group | Bioisosteric Replacement | Rationale |

| Methoxy (-OCH₃) | Difluoroethyl (-CH₂CF₂H) | Improved metabolic stability, similar steric/electronic profile. cas.cnnih.gov |

| Ester (-COOR) | 1,2,4-Oxadiazole | Increased hydrolytic stability, mimics H-bond acceptor properties. nih.govresearchgate.netnih.gov |

| Ester (-COOR) | 1,3,4-Oxadiazole | Increased hydrolytic stability, different electronic distribution compared to 1,2,4-isomer. nih.govnih.govresearchgate.net |

Applications of 2,2 Difluoro 3 Methoxybutanoate in Synthetic Chemistry and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereogenic center at the C-3 position, combined with the influential difluoromethyl group, positions 2,2-difluoro-3-methoxybutanoate as a promising chiral building block. Chiral building blocks are essential for the enantioselective synthesis of complex target molecules, particularly in the pharmaceutical and life sciences.

Precursor in Stereoselective Natural Product Synthesis

While direct examples of the use of this compound in the total synthesis of natural products are not prevalent in the current literature, its structural features suggest a potential role. The synthesis of natural product-like molecules often relies on a diversity-oriented approach, utilizing a variety of scaffolds to generate complex libraries. nih.govresearchgate.net The introduction of a fluorinated chiral center, such as the one present in this compound, could provide access to novel and biologically active natural product analogs. The β-NAD framework, for instance, has been shown to serve as a building block for a novel class of natural products, highlighting the importance of unique starting materials. acs.orgresearchgate.netnih.gov The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially modulating the biological activity and metabolic stability of the resulting natural product analog.

Intermediate in the Construction of Advanced Pharmaceutical Scaffolds

The development of advanced pharmaceutical scaffolds is a critical area of medicinal chemistry, aiming to create novel molecular frameworks with improved therapeutic properties. sapub.org Fluorinated compounds are of particular interest due to the beneficial effects of fluorine on properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group, in particular, is increasingly utilized in drug design. researchgate.net

Structurally similar α,α-difluoro-β-amino ketones have been synthesized and are recognized as important motifs in drug discovery, finding application as inhibitors for various enzymes. nih.gov The synthesis of these compounds often involves the reaction of difluoroenolates with imines. A plausible synthetic route to this compound could involve the reaction of a suitable precursor with sodium methoxide (B1231860). For instance, α-bromo-β-fluoroalkyl-α,β-enones react with sodium methoxide to yield β-fluoroalkyl-β,β-dimethoxy ketones, which can then be converted to β-fluoroalkyl-β-methoxyvinyl ketones. researchgate.net This suggests that this compound could serve as a valuable intermediate in the synthesis of more complex fluorinated pharmaceutical scaffolds.

Utilization in Agrochemical Research as a Synthetic Intermediate

The agrochemical industry has seen a significant increase in the use of organofluorine compounds to develop new and more effective pesticides. The introduction of fluorine can enhance the biological activity, metabolic stability, and bioavailability of these agents. nih.gov The difluoromethyl group (CF₂H) is a key feature in many modern pesticides due to its unique electronic properties and its ability to act as a hydrogen bond donor. acs.org

While direct application of this compound in agrochemical synthesis is not widely reported, its structural components are relevant. For example, difluoromethyl pyrazoles are common intermediates in the synthesis of fungicides. ccspublishing.org.cn The synthesis of these and other fluorinated agrochemicals often relies on the use of fluorinated building blocks. The difluoromethyl group in the fungicide flupyradifurone, for instance, is introduced using difluoroethylamine as a building block. ccspublishing.org.cn Given the presence of the valuable difluoromethyl group, this compound could potentially serve as a precursor for novel agrochemical candidates.

Contribution to Advanced Materials Science

The unique properties of fluorinated compounds also extend to materials science, where they are used to create polymers and specialty chemicals with desirable characteristics such as high thermal stability, chemical resistance, and low surface energy.

Monomer or Building Block for Fluorinated Polymer Synthesis

Fluoropolymers are a class of polymers characterized by multiple carbon-fluorine bonds, which impart high resistance to solvents, acids, and bases. wikipedia.org They are synthesized from a variety of fluorinated monomers. wikipedia.orgalfa-chemistry.com While this compound itself may not be a primary monomer for large-scale polymerization, its derivatives could be. For example, fluorinated acrylate (B77674) monomers are used to produce polymers with specific surface properties. rsc.orgnih.govacs.org It is conceivable that this compound could be chemically modified to introduce a polymerizable group, such as an acrylate or vinyl ether, thereby serving as a specialty monomer for the synthesis of fluorinated polymers with tailored properties. The presence of the chiral methoxy (B1213986) group could also introduce interesting stereochemical features into the resulting polymer.

Role in Specialty Chemical Development

The development of specialty chemicals often involves the synthesis of molecules with unique and highly specific functionalities. The combination of a geminal difluoro group and a chiral center in this compound makes it an interesting candidate for the synthesis of such chemicals. For instance, fluorinated cyclic ketones have been synthesized and studied for their unique keto-enol properties and potential applications. sapub.org The reactivity of the ester group in this compound could be exploited to build more complex molecular architectures, leading to the development of new fluorinated surfactants, liquid crystals, or other advanced materials.

Despite a comprehensive search of available scientific literature and chemical databases, there is currently no specific information regarding the use of the chemical compound This compound in the development of novel fluorinated reagents.

The results indicate a lack of published data on the transformation of this compound into new reagents for synthetic chemistry or materials science. While information exists for structurally similar compounds, such as isomers or molecules with related functional groups, the strict focus on this compound as requested cannot be fulfilled based on the currently accessible scientific record.

Therefore, the content for the specified outline, "7.4. Development of Novel Fluorinated Reagents Derived from this compound," cannot be generated at this time. There are no detailed research findings or data tables available in the public domain that are exclusively centered on this topic for the requested compound.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Table 1: Hypothetical Machine Learning Model for Optimizing the Synthesis of 2,2-Difluoro-3-methoxybutanoate

| Input Features (Variables) | Predicted Outputs | Potential Benefits |

| Precursor Molecules | Reaction Yield (%) | Accelerated discovery of optimal conditions |

| Fluorinating Agent | Stereoselectivity (diastereomeric ratio) | Reduced number of trial-and-error experiments |

| Catalyst & Ligand | Byproduct Profile | Deeper understanding of reaction mechanisms |

| Solvent & Concentration | Reaction Rate | Identification of non-obvious parameter interactions |

| Temperature & Reaction Time | Energy Consumption | Lower development costs and resource usage |

Exploration of Novel and Unprecedented Reactivity Patterns

The gem-difluoro motif is known to impart unique chemical properties, and its presence in this compound suggests a rich area for reactivity discovery. The gem-difluoroalkene group, a related structure, is considered a valuable precursor in organic synthesis and a bioisostere for carbonyl groups in drug design. nih.govnih.gov This points to the potential of this compound as a versatile building block.

Future research could focus on leveraging the electron-withdrawing nature of the fluorine atoms. For instance, the compound could serve as a precursor to gem-difluoroalkenes or other valuable fluorinated structures through elimination or transformation reactions. acs.org The reactivity of the C-H bonds on the butanoate backbone, activated by the adjacent fluorines, could be explored through late-stage functionalization. Additionally, the development of methods to transform carbonyl compounds into gem-difluoro compounds is an active area of research, suggesting that the ester group itself could be a site for novel transformations. rsc.org The combination of the difluoromethylene group with the ester could lead to unprecedented reactivity, such as unique cycloaddition pathways or rearrangements. rsc.org

Table 2: Potential Areas for Novel Reactivity Exploration

| Reaction Class | Potential Transformation of this compound | Scientific Goal |

| Elimination Reactions | Conversion to a difluoroalkene building block | Access to versatile fluorinated synthons |

| C-H Activation | Selective functionalization of the butanoate chain | Creation of complex, novel fluorinated molecules |

| Cycloaddition Reactions | Participation as a dipolarophile or dienophile | Synthesis of novel fluorinated heterocyclic systems |

| Radical Chemistry | Generation of a radical at the C-2 position | Exploration of radical-mediated C-C bond formation |

| Rearrangements | Migration of the methoxy (B1213986) or ester group | Discovery of unexpected molecular scaffolds nih.gov |

Expansion into Sustainable and Circular Chemical Processes

The field of organofluorine chemistry is increasingly focused on sustainability to mitigate environmental impact. numberanalytics.comsocietechimiquedefrance.fr This involves developing greener fluorinating agents, improving synthesis efficiency, and creating circular economies for fluorine. numberanalytics.comnumberanalytics.com The synthesis of this compound provides a model case for applying these principles.

A key future direction is the establishment of a fluorine circular economy, where fluoride (B91410) is recovered from waste streams and reused, reducing reliance on mined fluorspar. britishwaterfilter.comox.ac.uk Research into mechanochemical processes that can break down fluorochemicals and recover fluoride as a valuable feedstock is a promising avenue. ox.ac.ukyoutube.com For the synthesis of this compound, this could mean developing processes where any fluorine-containing byproducts are captured and recycled.

Furthermore, sustainable synthesis methods such as flow chemistry can offer safer, more efficient, and less wasteful alternatives to traditional batch processes for producing fluorinated compounds. nih.gov Another approach involves using starting materials derived from renewable feedstocks, such as producing the butanoate backbone from bio-based sources.

Table 3: Strategies for Sustainable Synthesis of this compound

| Sustainability Approach | Specific Application | Desired Outcome |

| Circular Fluorine Economy | Recovering and reusing fluoride from reaction workups and byproducts. britishwaterfilter.comox.ac.uk | Reduced demand for virgin fluorspar; minimization of fluoride waste. ncku.edu.twnih.gov |

| Green Chemistry Principles | Employing less hazardous fluorinating agents and solvents; using catalytic methods. numberanalytics.com | Improved safety profile; lower environmental impact. |

| Renewable Feedstocks | Synthesizing the butanoate portion of the molecule from biomass sources. | Reduced reliance on petrochemicals. societechimiquedefrance.fr |

| Process Intensification | Utilizing continuous flow microreactors for synthesis. nih.gov | Higher yields, better temperature control, and less waste. |

Development of High-Throughput Screening Methodologies for Synthetic Route Discovery

High-throughput screening (HTS) is a powerful strategy to accelerate the discovery and optimization of chemical reactions by rapidly testing hundreds of conditions in parallel. youtube.com This approach can dramatically reduce the time and resources needed to identify optimal synthetic routes compared to traditional one-at-a-time experimentation. rfi.ac.uk

For the synthesis of this compound, HTS could be employed to screen a large matrix of variables, including different catalysts, ligands, bases, solvents, and temperatures. youtube.com Using automated liquid handlers and microplate-based reactors, researchers can set up and run a vast number of unique experiments simultaneously. The use of 19F NMR is particularly advantageous for screening fluorinated compounds, as the absence of spectral overlap allows for clean and automated analysis of reaction outcomes in complex mixtures. acs.org This would allow for the rapid identification of "hits"—conditions that produce the desired product in high yield and selectivity—which can then be scaled up and further optimized. youtube.com

Table 4: Illustrative High-Throughput Screening Plate Design for a Catalytic Reaction

This table illustrates a small section of a 96-well plate designed to screen different catalysts and solvents for a key bond-forming reaction in the synthesis of this compound.

| Solvent 1 (Toluene) | Solvent 2 (Dioxane) | Solvent 3 (Acetonitrile) | Solvent 4 (THF) | |

| Catalyst A | Exp. A1 | Exp. A2 | Exp. A3 | Exp. A4 |

| Catalyst B | Exp. B1 | Exp. B2 | Exp. B3 | Exp. B4 |

| Catalyst C | Exp. C1 | Exp. C2 | Exp. C3 | Exp. C4 |

| Catalyst D | Exp. D1 | Exp. D2 | Exp. D3 | Exp. D4 |

Each cell (e.g., Exp. A1) represents a unique reaction mixture analyzed for yield and purity, enabling efficient mapping of the reaction landscape.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2,2-Difluoro-3-methoxybutanoate, and how can purity be ensured?

- Methodology : Synthesis typically involves fluorination of a butanoate precursor using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key steps include protecting the methoxy group to avoid side reactions. Purity is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) and confirmed by NMR (¹⁹F and ¹H) and mass spectrometry (ESI-MS) .

- Data Validation : Monitor fluorination efficiency via ¹⁹F NMR (δ -120 to -140 ppm for CF₂ groups) .

Q. How should researchers characterize the stereochemical configuration of this compound?

- Methodology : Use chiral HPLC with cellulose-based columns (e.g., Chiralcel OD-H) and polarimetric analysis. Compare retention times with enantiomerically pure standards. Computational modeling (DFT calculations) can predict optical rotation values to corroborate experimental data .

Q. What analytical techniques are critical for verifying structural integrity and functional groups?

- Methodology :

- IR Spectroscopy : Confirm C-F stretches (1000–1100 cm⁻¹) and methoxy C-O (1250 cm⁻¹) .

- NMR : ¹H NMR (δ 3.3–3.5 ppm for methoxy protons), ¹³C NMR (δ 70–80 ppm for CF₂), and ²J coupling constants (¹⁹F-¹H) to validate fluorination .

- LC-MS : Quantify impurities (<0.5%) using reverse-phase C18 columns and high-resolution MS .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine atoms influence the reactivity of this compound in nucleophilic substitutions?

- Methodology : Kinetic studies (e.g., SN2 reactions with Grignard reagents) under varying conditions (temperature, solvent polarity). Compare with non-fluorinated analogs to isolate fluorine effects. Computational models (DFT) map transition states and charge distribution .

- Contradiction Analysis : Fluorine’s inductive effect may accelerate reactions but steric hindrance from CF₂ could reduce accessibility. Resolve via Hammett plots or kinetic isotope effects .

Q. What strategies mitigate racemization during esterification or amidation of this compound?

- Methodology : Use low-temperature conditions (-20°C) and non-polar solvents (toluene) to minimize base-catalyzed racemization. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (lipases) enhance stereocontrol. Monitor enantiomeric excess (ee) via chiral GC or HPLC .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., esterases or proteases). Validate with in vitro inhibition assays (IC₅₀ measurements) .

- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity using descriptors like logP and Hammett constants .

Q. What are the challenges in scaling up fluorinated butanoate synthesis while maintaining regioselectivity?

- Methodology : Optimize flow chemistry systems (microreactors) to control exothermic fluorination steps. Use in-line FTIR for real-time monitoring. Compare batch vs. continuous processing yields and purity .

Data Contradictions and Gaps

Q. Why do some studies report conflicting NMR shifts for this compound derivatives?

- Resolution : Solvent effects (CDCl₃ vs. DMSO-d₆) and concentration differences can shift peaks. Standardize conditions and cross-reference with computational predictions (GIAO method) .

Q. How can researchers address the lack of published crystallographic data for this compound?

- Methodology : Perform X-ray diffraction on single crystals grown via slow evaporation (hexane/ethyl acetate). Compare with Cambridge Structural Database entries for analogous fluorinated esters .

Tables

Table 1 : Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Analytical Validation |

|---|---|---|

| Fluorination Agent | DAST, 0°C | ¹⁹F NMR (δ -125 ppm) |

| Purification | Silica Gel (70–230 mesh) | TLC (Rf 0.3, hexane:EtOAc 3:1) |

| Chiral Resolution | Chiralcel OD-H | HPLC ee >98% |

Table 2 : Computational vs. Experimental Data Comparison

| Property | DFT Prediction | Experimental Value |

|---|---|---|

| C-F Bond Length (Å) | 1.34 | 1.33 (X-ray) |

| LogP | 1.8 | 1.7 (HPLC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.